molecular formula C20H29N3O3 B3038772 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide CAS No. 900018-95-3

1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide

Cat. No.: B3038772
CAS No.: 900018-95-3
M. Wt: 359.5 g/mol
InChI Key: WZMUIXGBRZGHRP-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine moiety, and an acetylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached through nucleophilic substitution reactions, where the morpholine ring is introduced to the piperidine scaffold.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule. Common reagents include halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific receptors or enzymes.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-acetylphenyl)-N-(2-morpholinoethyl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:

    1-(4-acetylphenyl)-4-piperidinecarboxamide: Lacks the morpholine moiety, which may affect its binding affinity and specificity.

    N-(2-morpholinoethyl)-4-piperidinecarboxamide: Lacks the acetylphenyl group, potentially altering its chemical reactivity and biological activity.

    1-(4-acetylphenyl)-N-(2-morpholinoethyl)-piperidine: Similar structure but may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetylphenyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-16(24)17-2-4-19(5-3-17)23-9-6-18(7-10-23)20(25)21-8-11-22-12-14-26-15-13-22/h2-5,18H,6-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMUIXGBRZGHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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